2-吡啶胺-15N

描述

The nitrogen-15 isotope labeling enhances detection and analysis through nuclear magnetic resonance (NMR) spectroscopy, making it a valuable tool in research.

科学研究应用

2-Pyridinamine-15N has a wide range of applications in scientific research:

Chemistry: Used as a probe in NMR spectroscopy to study molecular interactions and dynamics.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential antiviral properties, particularly against HIV.

Industry: Utilized as a corrosion inhibitor for mild steel in acidic environments.

作用机制

Target of Action

2-Pyridinamine-15N, also known as 2-Aminopyridine-15N, has been shown to reversibly block voltage-dependent potassium channels . These channels play a crucial role in the electrical activity of neurons and muscle cells, influencing the action potential of these cells.

Mode of Action

The compound interacts with its targets, the voltage-dependent potassium channels, by binding to them and blocking their function . This blockage prevents the flow of potassium ions through the channels, which can alter the electrical activity of the cell and lead to various downstream effects.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Pyridinamine-15N is limited. Monoaminopyridines like 2-aminopyridine are known to be readily absorbed through the skin and the gastrointestinal tract, and are widely distributed in the body, including the brain .

Result of Action

The primary result of 2-Pyridinamine-15N’s action is the alteration of electrical activity in neurons and muscle cells due to the blockage of voltage-dependent potassium channels . This can lead to a variety of effects, depending on the specific cells and tissues involved.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Pyridinamine-15N. For example, the compound’s ability to pass through the blood-brain barrier suggests that it could be influenced by factors such as blood-brain barrier integrity and brain environment . .

生化分析

Biochemical Properties

2-Pyridinamine-15N interacts with voltage-dependent potassium channels, blocking them in a reversible manner . This interaction affects the flow of potassium ions, which are crucial for various biochemical reactions, including nerve impulse transmission and cell signaling.

Cellular Effects

The blocking of voltage-dependent potassium channels by 2-Pyridinamine-15N can have significant effects on cellular processes. It can influence cell function by altering the membrane potential, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 2-Pyridinamine-15N exerts its effects by binding to voltage-dependent potassium channels, inhibiting their function . This interaction can lead to changes in gene expression, as the flow of potassium ions plays a role in various signaling pathways that regulate gene expression.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridinamine-15N typically involves the incorporation of nitrogen-15 into the pyridine ring. . This reaction proceeds under anhydrous conditions and involves the following steps:

- Pyridine is treated with sodium amide in liquid ammonia.

- The reaction mixture is stirred at low temperatures.

- The product is isolated and purified.

Industrial Production Methods: Industrial production of 2-Pyridinamine-15N may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-quality 2-Pyridinamine-15N .

化学反应分析

Types of Reactions: 2-Pyridinamine-15N undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pyridine N-oxide derivatives.

Reduction: Reduction reactions can convert it to dihydropyridine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Pyridine N-oxide derivatives.

Reduction: Dihydropyridine derivatives.

Substitution: Various substituted pyridine derivatives.

相似化合物的比较

2-Aminopyridine: A non-labeled version of 2-Pyridinamine-15N, used in the production of various pharmaceuticals.

2-Pyridinecarbonitrile: Another pyridine derivative with applications as a corrosion inhibitor.

2-Mercaptopyridine: Known for its antithyroid properties.

Uniqueness: 2-Pyridinamine-15N’s uniqueness lies in its nitrogen-15 labeling, which enhances its utility in NMR spectroscopy and other analytical techniques. This labeling provides a distinct advantage in studying molecular interactions and dynamics compared to its non-labeled counterparts.

生物活性

2-Pyridinamine-15N, also known as 2-amino-pyridine-15N, is a nitrogen-labeled derivative of pyridine that has garnered attention due to its potential biological activities. This compound is particularly valuable in research settings, where stable isotopes like are used to trace nitrogen metabolism and interactions within biological systems. The following sections will explore the biological activity of 2-Pyridinamine-15N, including its antimicrobial properties, interactions with enzymes, and implications in drug development.

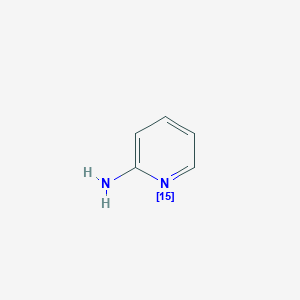

2-Pyridinamine-15N is characterized by its pyridine ring structure with an amino group at the second position. The presence of the isotope allows for unique tracking and quantification in biological studies. Its molecular formula is with a molecular weight of approximately 110.11 g/mol.

Antimicrobial Properties

Research has demonstrated that pyridine derivatives, including 2-Pyridinamine-15N, exhibit significant antimicrobial activity against various pathogens. A study highlighted the effectiveness of pyridine compounds against Gram-positive and Gram-negative bacteria, as well as fungi:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 55 ± 0.5% at 100 μg/mL |

| Escherichia coli | 55 ± 0.5% at 100 μg/mL |

| Candida albicans | Not specified |

These findings suggest that modifications to the pyridine structure can enhance biological activity, making it a promising scaffold for developing new antimicrobial agents .

Enzyme Interactions

2-Pyridinamine-15N has been found to interact with key enzymes involved in nucleic acid metabolism. For instance, it may inhibit ribonucleotide reductases (RNRs), which are crucial for DNA synthesis. Such inhibition can lead to potential applications in cancer therapy, where targeting DNA synthesis pathways is critical . The mechanisms of action typically involve the incorporation of the compound into nucleic acids or direct inhibition of enzyme activity.

Nitrogen Transfer Studies

The stable isotope in 2-Pyridinamine-15N enables researchers to study nitrogen transfer between plants and microbes. For example, studies have shown that nitrogen transfer can occur through common mycorrhizal networks (CMNs), with varying percentages of transfer observed depending on environmental conditions and species involved . This aspect is particularly relevant in understanding nutrient dynamics in ecosystems and agricultural settings.

Case Study 1: Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial efficacy of various pyridine derivatives, including 2-Pyridinamine-15N, against clinical isolates of bacteria. The study demonstrated that certain derivatives exhibited potent activity, with some compounds achieving MIC values lower than those of standard antibiotics. This highlights the potential for developing new therapeutic agents based on pyridine structures.

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of RNR by nucleoside analogs related to pyridine compounds. The results indicated that specific modifications to the pyridine ring could enhance inhibitory potency against RNRs, suggesting a viable pathway for drug development targeting cancer cells .

属性

IUPAC Name |

(115N)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c6-5-3-1-2-4-7-5/h1-4H,(H2,6,7)/i7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSNLGPSRYBMBD-CDYZYAPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=[15N]C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60445594 | |

| Record name | 2-Pyridinamine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54267-60-6 | |

| Record name | 2-Pyridinamine-1-15N | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54267-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinamine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。